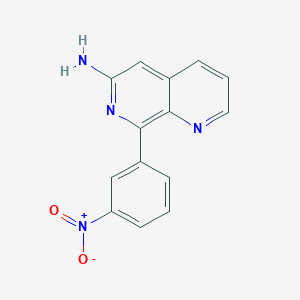

8-(3-Nitrophenyl)-1,7-naphthyridin-6-amine

Description

Significance of the Naphthyridine Scaffold in Pharmaceutical Discovery

The naphthyridine scaffold, a diazaphenanthrene system, consists of two fused pyridine (B92270) rings. There are six possible isomers of naphthyridine, each with a unique arrangement of nitrogen atoms, which in turn influences the molecule's electronic properties and three-dimensional shape. nih.govnih.gov This structural diversity has made naphthyridine and its derivatives a fertile ground for the discovery of new drugs. The scaffold's ability to participate in various biological interactions has led to its incorporation into a wide range of therapeutic agents. researchgate.net

The inherent properties of the naphthyridine nucleus, such as its ability to act as a hydrogen bond acceptor and its potential for π-π stacking interactions, make it an attractive framework for designing molecules that can bind to biological targets like enzymes and receptors with high affinity and specificity.

Historical Context of Naphthyridine Derivatives as Bioactive Agents

The journey of naphthyridine derivatives in medicinal chemistry began with the discovery of nalidixic acid in 1962. nih.gov This 1,8-naphthyridine (B1210474) derivative was the first quinolone antibiotic and paved the way for the development of a whole class of antibacterial agents. Over the decades, research has expanded to explore the potential of various naphthyridine isomers in other therapeutic areas.

Historically, the 1,8-naphthyridine isomer has been the most extensively studied, leading to several marketed drugs. nih.gov However, the other isomers, including 1,7-naphthyridine (B1217170), have increasingly garnered attention for their unique biological profiles. nih.govnih.gov

Overview of 1,7-Naphthyridine Isomers in Chemical Biology

The 1,7-naphthyridine isomer, with nitrogen atoms at positions 1 and 7, possesses a distinct electronic and steric profile compared to its other isomers. This unique arrangement influences its interaction with biological macromolecules. Research into 1,7-naphthyridine derivatives has revealed a range of biological activities, including potential applications in oncology and as inhibitors of specific enzymes. nih.govnih.gov For instance, certain 1,7-naphthyridine derivatives have been investigated as potent and highly specific phosphodiesterase 5 (PDE5) inhibitors. nih.gov

Naturally occurring 1,7-naphthyridine alkaloids, such as Bisleuconothine A, have demonstrated antineoplastic properties by inhibiting the WNT signaling pathway. nih.govnih.gov Another example is a compound isolated from Streptomyces albogriseolus which has shown cytotoxic potency against human stomach carcinoma cells. nih.govnih.gov

Rationale for Investigating 8-(3-Nitrophenyl)-1,7-naphthyridin-6-amine: A Privileged Scaffold with Specific Substituents

The specific compound, this compound, combines the privileged 1,7-naphthyridine scaffold with two key substituents: a 3-nitrophenyl group at position 8 and an amine group at position 6. The rationale for investigating this particular arrangement stems from established principles of medicinal chemistry.

The amine group at position 6 is a key functional group that can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. Its presence is common in many bioactive molecules and can be crucial for anchoring the compound in the active site of an enzyme or receptor.

Scope and Objectives of Academic Research on this compound

While specific, in-depth academic research solely focused on this compound is not extensively documented in publicly available literature, the objectives of such research can be inferred from the study of analogous compounds. The primary goals would likely include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound and its analogs for further study.

Biological Screening: Evaluating the compound's activity against a panel of biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the naphthyridine core to understand how these changes affect biological activity and to optimize potency and selectivity.

Mechanism of Action Studies: Investigating how the compound exerts its biological effect at a molecular level.

The broader objective of such research is to identify novel lead compounds for the development of new therapeutic agents. The unique combination of the 1,7-naphthyridine scaffold and its specific substituents in this compound makes it a compelling candidate for further investigation in the quest for innovative medicines.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-(3-nitrophenyl)-1,7-naphthyridin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c15-12-8-10-4-2-6-16-13(10)14(17-12)9-3-1-5-11(7-9)18(19)20/h1-8H,(H2,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEROEWFWSVQFIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=CC(=N2)N)C=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 8 3 Nitrophenyl 1,7 Naphthyridin 6 Amine and Analogues

Established Synthetic Routes to the 1,7-Naphthyridine (B1217170) Core

The construction of the bicyclic 1,7-naphthyridine ring system is a foundational challenge in the synthesis of its derivatives. Several classical and modern synthetic strategies have been developed to form this heterocyclic core.

Cyclocondensation Reactions for Naphthyridine Ring Formation

Cyclocondensation reactions are cornerstone methods for building heterocyclic rings. For naphthyridines, the Skraup and Friedländer syntheses are among the most utilized strategies.

The Skraup reaction involves the synthesis of quinolines and related heterocycles from anilines, glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. Its application to aminopyridines can yield naphthyridines. However, the regioselectivity of the cyclization is a critical factor. For instance, the cyclization of pyridin-3-amine typically affords the 1,5-naphthyridine (B1222797) isomer because the 2-position of the pyridine (B92270) ring has a stronger mesomeric effect than the 4-position. thieme-connect.de To direct the cyclization toward the 4-position to form the 1,7-naphthyridine skeleton, the 2-position must be blocked, preferably by an electron-donating group. thieme-connect.de A successful application of this principle is the Skraup reaction of pyridine-2,3-diamine, which yields 1,7-naphthyridin-8-amine. thieme-connect.de Similarly, 3-aminopyridin-2(1H)-one can be used to produce 1,7-naphthyridin-8(7H)-one. thieme-connect.de

The Friedländer synthesis provides another versatile route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). connectjournals.com This method is widely used for 1,8-naphthyridines, starting from 2-aminonicotinaldehyde, and can be catalyzed by acids or bases under various conditions, including solvent-free grinding and ionic liquids. connectjournals.comnih.govsphinxsai.com The adaptation of the Friedländer condensation to produce 1,7-naphthyridines has also been demonstrated using appropriate pyridine substrates, such as 3-amino-4-acetylpyridine. researchgate.net

| Reaction | Typical Starting Materials | Key Features for 1,7-Naphthyridine | Reference |

|---|---|---|---|

| Skraup Reaction | Aminopyridine, Glycerol, Oxidizing Agent | Requires blocking of the pyridine C2 position to achieve cyclization at C4, ensuring 1,7-regioselectivity. | thieme-connect.de |

| Friedländer Synthesis | ortho-Amino-pyridyl ketone/aldehyde + α-Methylene carbonyl compound | Versatile and generally high-yielding; regioselectivity depends on the substitution pattern of the aminopyridine precursor. | connectjournals.comresearchgate.net |

Multi-component Reaction Strategies for Nitrogen-Containing Heterocycles

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. acs.orgnih.gov These strategies are particularly valuable in medicinal chemistry for creating libraries of drug-like compounds. acs.org

While specific MCRs for the direct synthesis of 8-(3-Nitrophenyl)-1,7-naphthyridin-6-amine are not prominently documented, the principles have been applied to various naphthyridine isomers. For example, a three-component reaction has been developed to form dihydro-2,7-naphthyridine-1-ones, which are analogs of the natural product lophocladine A. acs.org Another MCR involving malononitrile, aldehydes, and 2-oxoglyoxalarylhydrazones has been shown to produce pyridazino[5,4,3-de] acs.orgnih.govnaphthyridine derivatives. nih.gov The synthesis of pyrano and furano fused 1,6-naphthyridines has been achieved via an MCR involving 4-aminopyridine (B3432731) and cyclic enol ethers. ekb.egresearchgate.net These examples highlight the potential of MCRs to construct complex fused heterocyclic systems in a convergent manner, suggesting that a similar strategy could be designed for the 1,7-naphthyridine core.

Oxidative Cyclization Techniques in Naphthyridine Synthesis

Oxidative cyclizations represent a powerful class of transformations where a C-C or C-heteroatom bond is formed under oxidative conditions, often forging new rings from acyclic precursors. nih.gov These reactions can introduce significant structural changes and are prevalent in natural product biosynthesis. nih.gov

In synthetic chemistry, tandem oxidative reactions have been developed for the construction of naphthyridine systems. For instance, a method for synthesizing 1,6-naphthyridones involves an oxidative coupling mediated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), followed by an intramolecular cyclization and dehydro-aromatization. researchgate.net While direct applications of oxidative cyclization to form the parent 1,7-naphthyridine ring are less common in the literature, this approach remains a viable and modern strategy for heterocycle synthesis, particularly for creating C-C bonds at positions that are difficult to functionalize using traditional methods.

Targeted Synthesis of this compound

The synthesis of the target molecule requires the regioselective installation of two distinct functional groups onto the pre-formed or concurrently formed 1,7-naphthyridine core: a 3-nitrophenyl group at position 8 and an amine group at position 6. This typically involves a strategy where halogenated naphthyridine intermediates are sequentially functionalized.

Strategies for Regioselective Introduction of the 3-Nitrophenyl Moiety at Position 8

The introduction of an aryl substituent at a specific position on a heteroaromatic ring is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , which joins an organoboron species with an organohalide, is exceptionally well-suited for this purpose due to its high functional group tolerance and the stability and low toxicity of boronic acids. wikipedia.orgorganic-chemistry.org

A plausible synthetic route would involve the synthesis of an 8-halo-1,7-naphthyridine (e.g., 8-bromo- or 8-chloro-1,7-naphthyridine). This intermediate can then be coupled with 3-nitrophenylboronic acid in the presence of a palladium catalyst (such as Pd(PPh₃)₄), a suitable base (like K₂CO₃ or Cs₂CO₃), and an appropriate solvent system. organic-chemistry.orgnih.gov This strategy has been successfully applied to introduce various aryl groups onto different positions of the naphthyridine scaffold. nih.govacs.org

| Reaction | Substrates | Typical Catalyst/Reagents | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 8-Halo-1,7-naphthyridine + 3-Nitrophenylboronic acid | Pd(0) or Pd(II) catalyst, Base (e.g., K₂CO₃, Cs₂CO₃) | wikipedia.orgnih.gov |

Approaches for Regioselective Amination at Position 6

The introduction of an amino group at position 6 can be accomplished via Nucleophilic Aromatic Substitution (SNAr) . This reaction is effective on electron-deficient aromatic and heteroaromatic rings, where a nucleophile displaces a leaving group, typically a halide. libretexts.orglibretexts.org The pyridine-like ring of the naphthyridine core is sufficiently electron-deficient to facilitate such substitutions.

The synthetic sequence would likely involve the amination of a 6-halo-8-(3-nitrophenyl)-1,7-naphthyridine intermediate. This precursor, bearing a good leaving group (such as chlorine or bromine) at the C6 position, would be treated with an ammonia (B1221849) source (e.g., aqueous ammonia, ammonium (B1175870) hydroxide (B78521), or a protected amine followed by deprotection) to install the required amino group. researchgate.netwur.nl The reaction's success is predicated on the electron-withdrawing nature of the naphthyridine ring system, which stabilizes the negatively charged Meisenheimer complex intermediate formed during the addition-elimination mechanism. libretexts.orglibretexts.org Studies on the amination of various halogenated naphthyridine isomers have demonstrated the viability of this approach. researchgate.netwur.nl

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of 8-aryl-1,7-naphthyridin-6-amine scaffolds, including the title compound, is commonly achieved via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction typically involves the coupling of a halogenated or triflated 1,7-naphthyridine precursor with an appropriate arylboronic acid or ester. The optimization of reaction conditions is critical to maximize product yield and ensure high selectivity, minimizing the formation of byproducts.

Key parameters that are systematically varied during optimization include the choice of palladium catalyst, the nature of the ancillary ligand, the type of base employed, the solvent system, and the reaction temperature. The goal is to achieve efficient transmetalation, oxidative addition, and reductive elimination steps in the catalytic cycle. mdpi.com

For the synthesis of this compound, a plausible route involves the Suzuki coupling of 8-bromo-1,7-naphthyridin-6-amine (B1278728) with 3-nitrophenylboronic acid. The optimization of this specific transformation would involve screening various reaction components.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Entry | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | Moderate |

| 2 | Pd(OAc)₂ (2) | SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | Good |

| 3 | Pd₂(dba)₃ (2) | XPhos | Cs₂CO₃ | DME/H₂O | 85 | Good |

| 4 | PdCl₂(dppf) (3) | - | K₃PO₄ | THF/H₂O | 80 | Moderate-Good |

| 5 | Pd(OAc)₂ (2) | sSPhos | K₂CO₃ | Acetonitrile/H₂O (4:1) | 80 | Excellent |

This table represents a hypothetical optimization study based on established principles for Suzuki-Miyaura reactions. researchgate.netnih.gov

The choice of ligand is crucial; bulky, electron-rich phosphine (B1218219) ligands such as SPhos and XPhos often improve catalytic activity and promote higher yields by stabilizing the palladium center. nih.gov The base plays a key role in the transmetalation step, with inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being commonly effective. researchgate.net Solvent systems are typically mixtures of an organic solvent (e.g., dioxane, toluene, acetonitrile) and water to facilitate the dissolution of both organic and inorganic reagents. researchgate.net Temperature is also optimized to ensure a reasonable reaction rate without causing degradation of reactants or products.

Derivatization and Functionalization Strategies of this compound

The structure of this compound presents three distinct regions for further chemical modification: the 6-amino group, the 3-nitrophenyl substituent, and the 1,7-naphthyridine ring system itself. This allows for the systematic exploration of the chemical space around the core scaffold to produce a library of analogues.

The primary amino group at the C-6 position is a nucleophilic site amenable to a variety of transformations.

Acylation: The amino group can be readily acylated to form amides using acylating agents such as acyl chlorides, acid anhydrides, or activated esters. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine or triethylamine (B128534) would yield N-(8-(3-nitrophenyl)-1,7-naphthyridin-6-yl)acetamide. Selective N-acylation is generally straightforward due to the higher nucleophilicity of the amino group compared to the naphthyridine ring nitrogens. researchgate.netnih.gov

Alkylation: N-alkylation of the 6-amino group can be achieved by reaction with alkyl halides. This reaction typically proceeds via an SN2 mechanism. youtube.com A significant challenge in the alkylation of primary amines is controlling the degree of substitution, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts. youtube.com To achieve selective mono-alkylation, specific strategies may be employed, such as using reductive amination with an aldehyde or ketone, or employing specialized catalytic systems that favor the formation of secondary amines. organic-chemistry.orgrsc.org

The nitro group on the phenyl ring is a versatile functional group that can be transformed into several other functionalities, with its reduction to an amino group being the most common transformation. The resulting aniline (B41778) derivative provides a new site for further derivatization.

The reduction of aromatic nitro compounds is a well-established process in organic chemistry, and numerous methods are available, offering varying degrees of chemoselectivity. wikipedia.orgorganic-chemistry.org The choice of reducing agent is critical to avoid the reduction of the electron-deficient naphthyridine ring.

Common methods include:

Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C) or Raney Nickel are highly effective for reducing nitro groups to amines. wikipedia.org

Metal-Acid Systems: Classic reduction methods using metals in acidic media, such as iron in acetic acid (Fe/AcOH), tin(II) chloride in hydrochloric acid (SnCl₂/HCl), or zinc in acidic conditions, are widely used. wikipedia.org

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst can serve as a hydrogen source. chemistryviews.org

Chemoselective Reagents: For substrates with multiple reducible functional groups, milder and more selective reagents are preferred. The combination of sodium borohydride (B1222165) (NaBH₄) with transition metal salts like iron(II) chloride (FeCl₂) or nickel(II) acetate (B1210297) (Ni(OAc)₂) has been shown to selectively reduce nitro groups in the presence of other sensitive functionalities like esters or nitriles. orientjchem.orgd-nb.inforesearchgate.net

Table 2: Comparison of Methods for Nitro Group Reduction

| Method | Reagents and Conditions | Key Advantages | Potential Drawbacks |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni, RT-50°C | Clean reaction, high yield | Requires specialized equipment, may reduce other groups |

| Metal in Acid | Fe/HCl or SnCl₂/HCl | Inexpensive, reliable | Harsh acidic conditions, stoichiometric metal waste |

| Sodium Borohydride System | NaBH₄, Ni(OAc)₂ or FeCl₂, wet CH₃CN, RT | Mild conditions, high chemoselectivity | Requires careful control of stoichiometry |

| Transfer Hydrogenation | Hydrazine hydrate, Fe₂O₃·H₂O | Avoids use of H₂ gas | Hydrazine is toxic |

This table summarizes common reduction methods applicable to aromatic nitro compounds. wikipedia.orgorganic-chemistry.orgorientjchem.orgd-nb.info

The successful reduction of the nitro group yields 8-(3-aminophenyl)-1,7-naphthyridin-6-amine, a diamino compound that can undergo further reactions such as diazotization or acylation at the newly formed anilino group.

Further functionalization of the 1,7-naphthyridine core itself is more challenging but can be achieved through several strategies. The electron-deficient nature of the pyridine rings makes them generally unreactive towards electrophilic aromatic substitution (SEAr) but susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present. mdpi.com

Electrophilic Aromatic Substitution (SEAr): The powerful electron-donating 6-amino group activates the naphthyridine ring towards electrophiles. Based on resonance principles, the positions ortho and para to the amino group (C-5 and C-7) are the most activated. byjus.com However, the C-7 position is already part of the fused ring system. Therefore, electrophilic attack, for example halogenation (with NBS or Br₂), would be expected to occur preferentially at the C-5 position. The reaction conditions would need to be carefully controlled to avoid reaction at the more electron-rich nitrophenyl ring, although it is deactivated by the nitro group.

Nucleophilic Aromatic Substitution (SNAr): A more general strategy for modifying the naphthyridine ring involves introducing a good leaving group, such as a halogen or a triflate, onto the ring system. nih.govmasterorganicchemistry.com This is typically accomplished during the synthesis of the precursor. For example, starting with a di- or tri-halogenated 1,7-naphthyridine would allow for sequential, site-selective substitution reactions. nih.gov One halogen could be displaced by an amine (to install the 6-amino group), followed by a Suzuki coupling at another position (to install the 8-aryl group), leaving a third halogen available for displacement by other nucleophiles (e.g., alkoxides, thiolates, or other amines) to introduce further diversity. mdpi.com

N-Oxidation: The naphthyridine ring nitrogen atoms can be oxidized to N-oxides using reagents like m-CPBA. This modification activates the positions alpha and gamma to the nitrogen for nucleophilic attack, providing another route for functionalization. nih.gov

Biological Activities and Mechanistic Investigations of 8 3 Nitrophenyl 1,7 Naphthyridin 6 Amine

Antimicrobial Potential and Molecular Mechanisms of Action

Naphthyridine derivatives have a well-established history as antimicrobial agents, with nalidixic acid being one of the earliest examples. nih.gov The core structure is a versatile scaffold for the development of new anti-infective drugs. nih.gov

The antibacterial activity of naphthyridine derivatives often spans both Gram-positive and Gram-negative bacteria. The efficacy is highly dependent on the specific substitutions on the naphthyridine core. For instance, a series of 2-(2-(3-Nitrophenyl)-1,8-naphthyridin-3-yl)-5-phenyl-1,3,4-oxadiazole derivatives were synthesized and evaluated for their in vitro antibacterial activity. nih.gov Among these, derivatives with 4-hydroxy and 4-fluoro substitutions demonstrated the most notable activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov

Other studies on different 1,8-naphthyridine (B1210474) derivatives have shown varied efficacy. For example, certain hydrazono and azo derivatives of 1,8-naphthyridine, particularly those with a 4-chlorophenyl ring, were active against Bacillus subtilis, S. aureus, E. coli, and Pseudomonas aeruginosa. nih.gov However, some 1,8-naphthyridine derivatives have been found to lack direct antibacterial activity but can potentiate the effects of existing antibiotics like fluoroquinolones against multi-resistant strains. nih.govmdpi.com

| Compound Class | Gram-positive Bacteria | Gram-negative Bacteria | Key Findings | Reference |

|---|---|---|---|---|

| 2-(2-(3-Nitrophenyl)-1,8-naphthyridin-3-yl)-5-phenyl-1,3,4-oxadiazoles | S. aureus | E. coli | 4-hydroxy and 4-fluoro derivatives were most active. | nih.gov |

| Hydrazono and azo derivatives of 1,8-naphthyridine | B. subtilis, S. aureus | E. coli, P. aeruginosa | Activity linked to a 4-chlorophenyl substituent. | nih.gov |

| 7-methyl-1,8-naphthyridinone derivatives | B. subtilis (resistant strains) | A. actinomycetemcomitans | Bromination at C-6 enhanced activity. | nih.gov |

The antifungal potential of naphthyridine derivatives has also been explored. The aforementioned 2-(2-(3-Nitrophenyl)-1,8-naphthyridin-3-yl)-5-phenyl-1,3,4-oxadiazole derivatives were tested against fungal strains, with the 4-hydroxy and 4-fluoro substituted compounds showing the highest activity against Aspergillus niger and Candida metapsilosis. nih.gov Similarly, certain hydrazono and azo derivatives of 1,8-naphthyridine were found to be active against Aspergillus niger and Candida albicans. nih.gov

Another study on 2-Methyl-3-(5'-aryl/aryloxymethyl-1',3',4'-oxadiazol-2'-yl)amino-1,8-naphthyridines reported promising fungicidal activity against Alternaria alternata, Fusarium oxysporum, and Curvularia lunata. researchgate.net

| Compound Class | Fungal Strains | Key Findings | Reference |

|---|---|---|---|

| 2-(2-(3-Nitrophenyl)-1,8-naphthyridin-3-yl)-5-phenyl-1,3,4-oxadiazoles | A. niger, C. metapsilosis | 4-hydroxy and 4-fluoro derivatives were most active. | nih.gov |

| Hydrazono and azo derivatives of 1,8-naphthyridine | A. niger, C. albicans | Compounds with a 4-chlorophenyl ring were most active. | nih.gov |

| 2-Methyl-3-(5'-aryl/aryloxymethyl-1',3',4'-oxadiazol-2'-yl)amino-1,8-naphthyridines | A. alternata, F. oxysporum, C. lunata | Derivatives showed significant antifungal activity. | researchgate.net |

Naphthyridine derivatives have shown significant promise as antitubercular agents. researchgate.net One particular derivative, 1-tert-butyl-1,4-dihydro-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid, exhibited more potent activity against multidrug-resistant tuberculosis (MDR-TB) than isoniazid. nih.gov Several other substituted 1,8-naphthyridine derivatives have demonstrated inhibitory activity against Mycobacterium tuberculosis H37Rv. researchgate.netnih.gov

A primary molecular target for the antitubercular activity of this class of compounds is DNA gyrase, an essential enzyme for DNA replication in bacteria. nih.govresearchgate.net Novel bacterial topoisomerase inhibitors (NBTIs) with a methoxy-naphthyridine core have shown potent inhibition of M. tuberculosis DNA gyrase. nih.govacs.org The binding of these inhibitors to the DNA gyrase-DNA complex prevents the enzyme from re-ligating the DNA strands, leading to cell death. nih.govacs.org While Mur enzymes are also critical for mycobacterial cell wall synthesis and represent a promising target, the direct inhibition of Mtb MurB by naphthyridine derivatives is less documented in the available literature. nih.gov

The primary mechanism by which many naphthyridine-based antimicrobials exert their effect is through the disruption of bacterial DNA replication. nih.gov This is achieved by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for initiating replication and relieving topological stress. researchgate.net Naphthyridine compounds, such as the foundational nalidixic acid, selectively inhibit the A subunit of DNA gyrase, thereby blocking DNA replication. nih.gov More advanced derivatives, like gemifloxacin, inhibit both DNA gyrase and topoisomerase IV. nih.gov By binding to the enzyme-DNA complex, these compounds stabilize the cleaved DNA strands, leading to an accumulation of double-strand breaks and ultimately bacterial cell death. nih.gov

Antineoplastic and Cytotoxic Mechanisms in Cancer Research

The naphthyridine scaffold is also a key pharmacophore in the development of anticancer agents, with derivatives demonstrating efficacy through various mechanisms, including topoisomerase inhibition and induction of apoptosis. ekb.egekb.eg

A number of studies have demonstrated the cytotoxic potential of naphthyridine derivatives against a range of human cancer cell lines. For example, a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives showed significant in vitro anticancer activity against the human breast cancer cell line (MCF-7), with some derivatives exhibiting greater potency than the reference drug staurosporine. researchgate.net Another study found that certain 1,8-naphthyridine derivatives induced time- and concentration-dependent cytotoxicity in MIA PaCa-2 human pancreatic cancer cells, with IC50 values in the micromolar range. researchgate.net

Substituted 1,8-naphthyridine derivatives have also been evaluated for their antiproliferative activity against HepG-2 (liver), MCF-7 (breast), and HCT-116 (colon) cancer cell lines, with some compounds showing high cytotoxic activity. nih.gov The mechanism of action for some of these compounds involves the inhibition of topoisomerase II, a critical enzyme in managing DNA topology during cell division, and the subsequent induction of apoptosis. nih.govresearchgate.net Furthermore, other naphthyridine derivatives have shown potent cytotoxicity against HeLa (cervical), HL-60 (leukemia), and PC-3 (prostate) cancer cell lines. nih.govnih.gov

| Compound Class | Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| 2-phenyl-7-methyl-1,8-naphthyridine derivatives | MCF-7 (breast) | Some derivatives showed IC50 values (1.47-3.19 µM) better than staurosporine. | researchgate.net |

| Substituted 1,8-naphthyridines | MIA PaCa-2 (pancreatic) | Exhibited time- and concentration-dependent cytotoxicity. | researchgate.net |

| 1,8-Naphthyridine derivatives conjugated with substituted phenyl rings | HepG-2 (liver), MCF-7 (breast), HCT-116 (colon) | Compounds 5g and 5p showed the highest antiproliferative activity and induced apoptosis. | nih.gov |

| General Naphthyridine derivatives | HeLa (cervical), HL-60 (leukemia), PC-3 (prostate) | Compound 16 was potent with IC50 values of 0.7, 0.1, and 5.1 µM, respectively. | nih.govnih.gov |

Induction of Cell Cycle Arrest (e.g., G0/G1 phase)

No studies were found that specifically investigate the effect of 8-(3-Nitrophenyl)-1,7-naphthyridin-6-amine on cell cycle progression. Research on other distinct naphthyridine compounds has shown activities such as the induction of G0/G1 cell cycle arrest, but this data cannot be attributed to the subject compound.

Initiation of Apoptotic Pathways and Programmed Cell Death

There is no available research detailing the pro-apoptotic activity of this compound. The mechanisms by which other naphthyridine derivatives may induce programmed cell death have been explored, but specific studies on this compound are absent from the current scientific literature.

Inhibition of Specific Oncogenic Signaling Pathways (e.g., WNT pathway)

Specific data on the inhibition of the WNT pathway or any other oncogenic signaling pathway by this compound is not available. Although the WNT pathway is a known target for some heterocyclic compounds, no evidence directly links this specific molecule to such activity.

Anti-inflammatory Properties and Immunomodulatory Effects

Modulation of Pro-inflammatory Mediators and Cytokines

No research could be located that examines the anti-inflammatory properties of this compound or its ability to modulate pro-inflammatory mediators and cytokines. While some 1,8-naphthyridine derivatives have been evaluated for anti-inflammatory potential, this specific 1,7-naphthyridine (B1217170) isomer remains uncharacterized in this regard.

Interactions with Immune Cell Responses

Information regarding the immunomodulatory effects of this compound and its interactions with immune cell responses is absent from the reviewed literature.

Antiviral Activities and Inhibition Mechanisms

There are no published studies on the antiviral properties of this compound. The naphthyridine scaffold is present in some compounds with documented antiviral activity, but no research has been conducted to assess this potential for the specified molecule.

Neuropharmacological Properties and Potential Neurological Targets

The neuropharmacological profile of this compound is an area of developing research. While direct studies on this specific compound are limited, the broader class of naphthyridine derivatives has shown potential in the context of neurological disorders.

Derivatives of the related 1,8-naphthyridine scaffold have been investigated for their potential applications in neurological conditions such as Alzheimer's disease. This suggests that the core naphthyridine structure may serve as a valuable template for the design of agents targeting neurodegenerative pathways. However, specific studies detailing the effects of this compound on the pathological processes of neurodegeneration have not yet been extensively reported.

The interaction of this compound with neurotransmitter systems and their receptors is a key area for investigation to understand its potential central nervous system effects. In silico studies on related 1,8-naphthyridine derivatives have explored their binding efficiency towards the Adenosine A2A receptor, a target implicated in neurodegenerative conditions like Parkinson's disease. Molecular docking studies of some 1,8-naphthyridine derivatives have indicated good binding affinity for this receptor, suggesting a potential role as A2A receptor antagonists. While these findings are on a different isomer, they highlight the potential of the naphthyridine core to interact with CNS receptors. Direct evidence of this compound binding to and modulating neurotransmitter receptors requires further experimental validation.

Other Investigated Biological Activities

Beyond its potential neuropharmacological applications, this compound and its structural analogs have been explored for a range of other biological effects.

The antioxidant properties of heterocyclic compounds are of significant interest. Studies on 1,8-naphthyridine-based scaffolds have demonstrated their potential as antioxidants. For instance, a series of spiro β-lactams and thiazolidinones possessing a 1,8-naphthyridine moiety exhibited significant free radical scavenging activity in a DPPH assay. Notably, structure-activity relationship (SAR) studies from this research indicated that the presence of an electron-withdrawing nitro group on the phenyl ring could enhance the biological activity of these compounds. nih.gov Another study on 5,6,7,8-tetrahydroisoquinolines bearing a 3-nitrophenyl group also reported high antioxidant activity for the tested compounds. nih.gov These findings suggest that the 3-nitrophenyl substituent in this compound may contribute to its antioxidant potential.

Table 1: Antioxidant Activity of a Related 1,8-Naphthyridine Derivative

| Compound | DPPH Radical Scavenging Activity (IC50 in µg/mL) |

|---|---|

| Compound 8b (with nitro group) | 17.68 ± 0.76 |

| Ascorbic Acid (Standard) | 15.16 ± 0.43 |

Data from a study on 1,8-naphthyridine based scaffolds, suggesting the potential contribution of a nitro group to antioxidant activity. nih.gov

The potential for naphthyridine derivatives to modulate pain pathways has been explored. Certain derivatives of the 1,8-naphthyridine scaffold have been reported to possess analgesic activities. However, specific investigations into the analgesic effects of this compound and its mechanism of action within pain signaling cascades have not been extensively documented in the available scientific literature.

The ability of this compound to inhibit various enzymes is a significant area of research, with potential implications for different therapeutic areas.

Phosphodiesterase 10A (PDE10A) Inhibition: While direct inhibition of PDE10A by this compound has not been reported, there is evidence of PDE inhibition by related naphthyridine structures. A series of 1,6-naphthyridine-based compounds were synthesized and identified as potent PDE10A inhibitors. nih.gov Furthermore, a derivative of 1,7-naphthyridine, 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid, has been optimized as a PDE4 inhibitor. nih.gov Given that PDE10A is a target for antipsychotic drug development, the potential for the 1,7-naphthyridine scaffold to interact with this enzyme family is noteworthy.

Protein Kinase Inhibition: Naphthyridine derivatives have been widely investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are implicated in diseases like cancer. Several 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been identified as potent inhibitors of c-Kit and VEGFR-2 kinases. nih.gov Additionally, nicotinamide (B372718) aminonaphthyridine compounds have been identified as potent RET kinase inhibitors. plos.org These findings underscore the potential of the aminonaphthyridine scaffold, to which this compound belongs, to exhibit inhibitory activity against a range of protein kinases.

Table 2: c-Kit and VEGFR-2 Inhibitory Activity of an 8-amino-substituted 2,7-naphthyridinone Derivative

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound 9k | c-Kit | 8.5 |

| Compound 10r | VEGFR-2 | 31.7 |

Data from a study on 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives, demonstrating the potential of the aminonaphthyridine scaffold in kinase inhibition. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition: The inhibition of EGFR is a key strategy in cancer therapy. Research has shown that compounds with a 1,7-naphthyridine core structure can exhibit potent EGFR kinase inhibitory activity. researchgate.net In silico screening and molecular docking studies have also been employed to identify potential EGFR inhibitors, with some studies suggesting that various heterocyclic compounds could bind to the ATP-binding region of the EGFR-tyrosine kinase. nih.gov While direct experimental data for this compound is not available, the established activity of the 1,7-naphthyridine scaffold suggests it may be a candidate for further investigation as an EGFR inhibitor.

Receptor Agonism/Antagonism (e.g., 5-HT4, CB2, Adenosine Receptors, Adrenoceptors)

Following a comprehensive review of publicly available scientific literature, no specific research findings or data on the agonist or antagonist activities of this compound at 5-HT4, CB2, adenosine, or adrenergic receptors have been reported.

The current body of research does not provide information regarding the binding affinities, functional assays, or mechanistic studies of this specific compound in relation to the aforementioned receptor targets. Consequently, data tables detailing such interactions cannot be generated at this time.

While research exists for other molecules containing the naphthyridine scaffold and their interactions with various receptors, such as the cannabinoid receptor 2 (CB2), these findings are not directly applicable to this compound due to the principles of structure-activity relationships, where minor structural modifications can lead to significant changes in biological activity.

Further investigation would be required to determine the pharmacological profile of this compound at these and other receptors.

Lack of Publicly Available Computational Research on this compound

Following a comprehensive review of publicly accessible scientific literature and databases, it has been determined that there are no specific computational studies—including molecular docking simulations, Quantitative Structure-Activity Relationship (QSAR) modeling, or molecular dynamics simulations—published for the chemical compound This compound .

While research exists on the broader class of naphthyridine derivatives, and even on the 1,7-naphthyridine scaffold, the specific substitution pattern of an 8-(3-Nitrophenyl) group and a 6-amino group has not been the subject of the detailed computational analyses requested. The stringent requirement to focus solely on this exact molecule cannot be fulfilled without fabricating data, which would violate the core principles of scientific accuracy.

Therefore, it is not possible to generate a scientifically accurate article adhering to the provided outline for this specific compound. Research in computational chemistry is highly specific, and findings for one derivative of a chemical series cannot be directly extrapolated to another with certainty.

However, computational studies have been conducted on other 1,7-naphthyridine analogues, investigating their potential as inhibitors for various biological targets. These studies utilize the methodologies outlined in the request, but their results are specific to the compounds and biological systems they investigated.

Should you be interested in an article on a related class of compounds for which computational data is available, such as other 1,7-naphthyridine analogues, please provide a revised subject.

Computational Approaches in the Study of 8 3 Nitrophenyl 1,7 Naphthyridin 6 Amine

Virtual Screening and Ligand-Based Drug Design Methodologies

In the absence of a three-dimensional crystal structure of a target protein, researchers often turn to ligand-based drug design (LBDD) methodologies. nih.gov These approaches utilize the information from a set of known active molecules to build models that can predict the activity of new, untested compounds. Virtual screening, a key component of this process, involves the computational screening of large libraries of chemical compounds to identify those with a high probability of binding to a specific biological target. mdpi.comsygnaturediscovery.com

Pharmacophore Modeling and 3D-QSAR

A common LBDD technique is the development of a pharmacophore model. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with its target receptor. Once a pharmacophore is established based on known active 1,7-naphthyridine (B1217170) analogues, it can be used as a 3D query to rapidly screen virtual compound libraries for molecules that fit the model. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful ligand-based tool. researchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), build statistical models that correlate the biological activity of a series of compounds with their 3D physicochemical properties. nih.gov For the naphthyridine scaffold, these models can reveal which structural modifications are likely to enhance potency. For instance, a QSAR model might indicate that increasing the hydrophobicity or modifying the electrostatic potential in a specific region of the molecule, such as the nitrophenyl group, could lead to improved biological activity.

Machine Learning in Virtual Screening

More recently, machine learning (ML) has been integrated into LBDD. nih.gov Algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can be trained on datasets of known inhibitors to create predictive models. A study on 1,7-naphthyridine analogues targeting PIP4K2A demonstrated the effectiveness of this approach. nih.gov The researchers developed QSAR models using various ML algorithms, with the SVM model showing excellent performance in predicting the inhibitory activity of the compounds. nih.gov Such models are invaluable for prioritizing candidates from a virtual screen for further experimental testing.

The table below summarizes key machine learning models and their performance metrics from a study on 1,7-naphthyridine analogues. nih.gov

| Model Type | Kernel/Topology | RTR (Training Set Correlation) | QEX (External Test Set Correlation) | RMSE (Root Mean Square Error) |

| SVM | Radial Basis Function (RBF) | 0.9737 | 0.8793 | 0.2774 |

| ANN | 7-3-1 Network Topology | 0.9468 | - | 0.2638 |

Data sourced from a QSAR study on PIP4K2A inhibitory activity of 1,7-naphthyridine analogues. nih.gov

These computational strategies enable the efficient exploration of chemical space, identifying novel derivatives of the 1,7-naphthyridine scaffold with potentially enhanced therapeutic properties without the immediate need for a target's structural data. nih.gov

De Novo Drug Design and Lead Optimization based on the Naphthyridine Scaffold

De novo drug design and lead optimization are computational processes that aim to create entirely new molecules or systematically refine existing ones to improve their drug-like properties. nih.gov The naphthyridine core is considered a "privileged scaffold" because it is a structural component found in numerous biologically active compounds and drugs, making it an excellent starting point for these design efforts. nih.govnih.gov

De Novo Design

De novo design methods construct novel molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site (structure-based) or a pharmacophore model (ligand-based). nih.gov For a target of 8-(3-nitrophenyl)-1,7-naphthyridin-6-amine, a computational algorithm could use the 1,7-naphthyridine core as a base fragment. The program would then explore various chemical substitutions at different positions, such as the amine at C6 or the phenyl ring at C8, to generate new structures. These generated molecules are then scored based on their predicted binding affinity, synthetic feasibility, and drug-like properties. nih.gov This approach can lead to the discovery of compounds with novel intellectual property and potentially improved activity profiles. sygnaturediscovery.com

Lead Optimization

Lead optimization is the process of taking a promising "hit" compound, like a molecule identified from a virtual screen, and modifying its structure to enhance its therapeutic profile. This involves improving potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties while minimizing toxicity.

For derivatives based on the 1,7-naphthyridine scaffold, key optimization strategies would include:

Structure-Activity Relationship (SAR) Analysis : Systematically modifying substituents on the naphthyridine ring system and observing the effect on biological activity. For example, studies on related 1,6-naphthyridines have shown that substitutions at the 5- and 8-positions can dramatically influence cytotoxicity and kinase inhibition. acs.org Similarly, for this compound, modifications to the nitrophenyl group (e.g., altering the position or nature of the substituent) would be a primary focus.

Improving Physicochemical Properties : A significant challenge in drug development is achieving good solubility and metabolic stability. nih.govresearchgate.net Computational models can predict properties like logP (lipophilicity) and potential sites of metabolism. An optimization campaign for a related 1,7-naphthyridine derivative, 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid, successfully improved solubility and pharmacokinetic properties, leading to a clinical candidate. nih.gov This demonstrates that targeted modifications to the scaffold can overcome common developmental hurdles.

Minimizing Off-Target Effects : Computational docking against a panel of known anti-targets (proteins associated with adverse effects) can be used to predict and mitigate potential side effects early in the design process. researchgate.net

The iterative cycle of computational design, chemical synthesis, and biological testing is central to modern lead optimization, allowing for the refinement of the naphthyridine scaffold into compounds with superior therapeutic potential. acs.orgnih.gov

Future Research Directions and Therapeutic Implications

Exploration of Novel Biological Targets and Therapeutic Areas for 8-(3-Nitrophenyl)-1,7-naphthyridin-6-amine

The broad spectrum of biological activities associated with the naphthyridine core suggests that this compound could modulate multiple biological targets, opening up diverse therapeutic avenues. nih.govresearchgate.net Future research should prioritize screening this compound against a wide array of molecular targets to uncover novel mechanisms of action and expand its therapeutic applications.

Potential Therapeutic Areas for Exploration:

Oncology: Naphthyridine derivatives have demonstrated significant potential as anticancer agents. nih.govmdpi.com Specific analogs have been identified as potent inhibitors of various protein kinases crucial for cancer cell proliferation and survival, such as spleen tyrosine kinase (SYK), cyclin-dependent kinase 8/19 (CDK8/19), and FGFR tyrosine kinase. acs.org Given that 1-amino-4-phenyl-2,7-naphthyridine has shown cytotoxicity against human lung and breast cancer cells, a key research direction would be to evaluate this compound for its kinase inhibitory activity and broader antiproliferative effects against a panel of cancer cell lines. mdpi.com

Infectious Diseases: The naphthyridine scaffold is the backbone of nalidixic acid, a foundational antibacterial agent that inhibits bacterial DNA gyrase. nih.govmdpi.com More recent derivatives have shown activity against multi-drug resistant bacteria and mycobacterium strains. nih.govrsc.org Therefore, a critical area of investigation would be to assess the antimicrobial and antiviral potential of this compound, including its efficacy against resistant pathogens.

Inflammatory and Neurological Disorders: Certain naphthyridine compounds have shown anti-inflammatory properties and activity against neurological targets like phosphodiesterase 10A (PDE10A). mdpi.comacs.org Future studies could explore the potential of this compound in treating chronic inflammatory diseases and various central nervous system disorders. researchgate.net

Rational Design and Synthesis of Second-Generation Analogues with Enhanced Potency, Selectivity, and Reduced Resistance Potential

Building upon the foundational structure of this compound, the rational design of second-generation analogs is a crucial step toward optimizing its therapeutic profile. Structure-activity relationship (SAR) studies will be instrumental in identifying key molecular interactions and guiding the synthesis of new derivatives with improved characteristics.

Strategies for Analogue Development:

Modification of the Phenyl Ring: The 3-nitrophenyl group is a key feature. Systematic modifications, such as altering the position and nature of the substituent (e.g., replacing the nitro group with other electron-withdrawing or electron-donating groups), could significantly impact target binding affinity and selectivity. nih.gov

Functionalization of the Amino Group: The 6-amine position offers a prime site for derivatization. Introducing a variety of substituents could modulate the compound's physicochemical properties, such as solubility and cell permeability, thereby enhancing its pharmacokinetic profile.

Scaffold Hopping and Core Modification: While retaining the essential pharmacophore, minor modifications to the 1,7-naphthyridine (B1217170) core itself could lead to novel intellectual property and potentially overcome resistance mechanisms observed with parent compounds.

A systematic approach to SAR, as demonstrated in the optimization of other naphthyridine series for antileishmanial activity, would involve synthesizing small, focused libraries of analogs and evaluating them for potency, solubility, and metabolic stability. nih.gov

Advanced Synthetic Methodologies for Scalable and Sustainable Production

The transition from laboratory-scale synthesis to industrial production requires the development of efficient, cost-effective, and environmentally friendly manufacturing processes. Future research should focus on optimizing the synthesis of this compound by incorporating principles of green chemistry.

Key Areas for Synthetic Improvement:

Green Solvents and Catalysts: Traditional synthetic routes for heterocycles often rely on hazardous organic solvents and expensive metal catalysts. acs.org Research into using water as a solvent and employing inexpensive, biocompatible catalysts like choline (B1196258) hydroxide (B78521) has shown promise for the synthesis of 1,8-naphthyridines and could be adapted for the 1,7-isomer. acs.orgnih.gov

Process Intensification: Techniques such as microwave-assisted synthesis can dramatically reduce reaction times and improve yields, contributing to a more efficient process. rasayanjournal.co.in

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product, a principle known as atom economy, is a cornerstone of sustainable chemistry. ekb.eg This involves minimizing the use of protecting groups and favoring multi-component reactions where several bonds are formed in a single step. researchgate.netnih.gov

Recent advancements in the scalable synthesis of functionalized 1,6-naphthyridines highlight the feasibility of developing robust production methods for this class of compounds. acs.org

Investigation of Synergistic Effects in Combination Therapies with Existing Agents

Combining therapeutic agents with different mechanisms of action is a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases. Investigating the synergistic potential of this compound with established drugs could lead to more effective treatment regimens with reduced side effects.

Potential Combination Strategies:

Antimicrobial Synergy: Studies have shown that 1,8-naphthyridine (B1210474) derivatives can potentiate the effects of fluoroquinolone antibiotics against multi-resistant bacterial strains. nih.gov A promising research avenue would be to explore whether this compound can act as an adjuvant to enhance the efficacy of existing antibiotics.

Oncological Combinations: Heterocyclic phytochemicals have demonstrated synergistic effects when combined with conventional cancer therapies, leading to enhanced treatment efficacy. nih.gov If this compound shows anticancer activity, it should be evaluated in combination with standard-of-care chemotherapeutics or targeted agents to identify potential synergistic interactions. nih.govmdpi.com

The table below illustrates potential combination therapies that could be explored.

| Therapeutic Area | Potential Combination Agent | Rationale for Synergy |

| Bacterial Infections | Fluoroquinolone Antibiotics | Overcoming bacterial resistance mechanisms; potential dual inhibition of DNA gyrase. nih.gov |

| Cancer (e.g., NSCLC) | EGFR Inhibitors (e.g., Gefitinib) | Targeting multiple critical pathways in cancer cell proliferation and survival. mdpi.com |

| Cancer (General) | Standard Chemotherapy (e.g., Cisplatin) | Enhancing apoptosis and overcoming chemoresistance. nih.gov |

Development of Advanced Delivery Systems for Targeted Efficacy

The therapeutic efficacy of many promising compounds is often limited by poor pharmacokinetics, such as low solubility or rapid clearance. Advanced drug delivery systems offer a strategy to overcome these limitations and enhance the therapeutic index of this compound.

Nanotechnology-Based Delivery Approaches:

Many kinase inhibitors, a class to which naphthyridines may belong, suffer from poor solubility and bioavailability. mdpi.com Nanoparticle-based delivery systems can address these challenges.

Enhanced Bioavailability and Stability: Encapsulating the compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its solubility, protect it from degradation in the bloodstream, and prolong its circulation time. mdpi.comnih.gov

Targeted Delivery: Nanoparticles can be functionalized with ligands (such as antibodies or peptides) that specifically bind to receptors overexpressed on cancer cells. mdpi.comnih.gov This "active targeting" approach can increase the concentration of the drug at the tumor site while minimizing exposure to healthy tissues, thereby reducing side effects. nih.gov

Overcoming Drug Resistance: Nanomedicine strategies have shown promise in overcoming drug resistance, a major challenge in cancer therapy. mdpi.com

Future research should focus on formulating this compound into various nanocarriers and evaluating their pharmacokinetic profiles and therapeutic efficacy in preclinical models.

Q & A

Q. Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.